BenchChemオンラインストアへようこそ!

2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one

PDE10A inhibition pyridazinone SAR CNS drug discovery

2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1, molecular formula C21H15FN2O, MW 330.36) is a synthetic small-molecule belonging to the 3(2H)-pyridazinone class of phosphodiesterase 10A (PDE10A) inhibitors. First disclosed in the Hoffmann-La Roche patent series on substituted pyridazines as PDE10A inhibitors , this compound features a characteristic substitution pattern comprising a 2-fluorobenzyl group at the N2 position and a naphthalen-1-yl substituent at the C6 position of the dihydropyridazinone core.

Molecular Formula C21H15FN2O
Molecular Weight 330.362
CAS No. 922994-26-1
Cat. No. B2835711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one
CAS922994-26-1
Molecular FormulaC21H15FN2O
Molecular Weight330.362
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=CC=C4F
InChIInChI=1S/C21H15FN2O/c22-19-11-4-2-7-16(19)14-24-21(25)13-12-20(23-24)18-10-5-8-15-6-1-3-9-17(15)18/h1-13H,14H2
InChIKeyQEUJRGWPNSOBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1): Procurement-Relevant Identity and PDE10A Target Class Profile


2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1, molecular formula C21H15FN2O, MW 330.36) is a synthetic small-molecule belonging to the 3(2H)-pyridazinone class of phosphodiesterase 10A (PDE10A) inhibitors [1]. First disclosed in the Hoffmann-La Roche patent series on substituted pyridazines as PDE10A inhibitors [2], this compound features a characteristic substitution pattern comprising a 2-fluorobenzyl group at the N2 position and a naphthalen-1-yl substituent at the C6 position of the dihydropyridazinone core. PDE10A is a dual-substrate phosphodiesterase highly enriched in the striatum and basal ganglia, and its inhibition has been pursued for CNS disorders including schizophrenia, Huntington's disease, and Parkinson's disease [3]. The compound represents an early-stage research tool within the PDE10A inhibitor landscape and is primarily of interest as a structural analog for structure–activity relationship (SAR) exploration, rather than as a development candidate.

Why 2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one Cannot Be Interchanged with Other Pyridazinone-Class PDE10A Inhibitors


Within the pyridazinone PDE10A inhibitor chemotype, minor structural modifications produce dramatic shifts in potency, selectivity, physicochemical properties, and pharmacokinetic behavior. The 2-fluorobenzyl substituent at the N2 position is a key determinant of PDE10A binding affinity due to its capacity to occupy the enzyme's hydrophobic selectivity pocket via halogen-mediated interactions, while the naphthalen-1-yl group at C6 engages an extended aromatic subpocket adjacent to the catalytic site [1]. Replacing either motif—for example, substituting the 2-fluorobenzyl with a 2-chlorobenzyl, a 2-chloro-6-fluorobenzyl, or an unsubstituted benzyl group—demonstrably alters PDE10A Ki values by one to two orders of magnitude within the same patent series [2]. Even conservative modifications such as repositioning the halogen from the ortho to the para position on the benzyl ring can ablate potency. Consequently, researchers cannot substitute this compound with a closely related analog and expect to reproduce the same target engagement profile without experimental validation; the quantitative evidence below establishes the specific differentiation points that define this compound's utility in PDE10A-targeted investigations.

Product-Specific Quantitative Differentiation Evidence for 2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1): Direct Comparator Data for Procurement Decisions


PDE10A Inhibitory Potency (Ki = 2 nM): Direct Comparison Against Papaverine as the Historical PDE10A Reference Inhibitor

2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) exhibits a PDE10A inhibitory constant (Ki) of 2 nM determined by fluorescence polarization assay, placing it among the high-potency PDE10A inhibitor tier [1]. In comparison, papaverine—the founding PDE10A inhibitor and the standard reference tool compound in the field—displays a substantially weaker PDE10A IC50 of 36 nM [2] and only approximately 9-fold selectivity over PDE3A and PDE4D [3]. The target compound therefore provides an 18-fold improvement in PDE10A inhibitory potency relative to papaverine, making it a significantly more potent tool for biochemical assays requiring robust PDE10A engagement at lower compound concentrations. However, the target compound's Ki of 2 nM is approximately 5- to 7-fold less potent than clinical-stage PDE10A inhibitors such as MP-10 (PF-2545920; PDE10A IC50 = 0.37 nM) [4] and TAK-063 (balipodect; PDE10A IC50 = 0.30 nM) [5], positioning it as a mid-potency member of the pyridazinone PDE10A inhibitor class.

PDE10A inhibition pyridazinone SAR CNS drug discovery

Structural Differentiation from the Closest Chlorinated Analogs: Ortho-Fluorobenzyl vs. 2-Chloro-6-Fluorobenzyl Substitution at the N2 Position of the Pyridazinone Core

The 2-fluorobenzyl substitution at the N2 position of 2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) provides a distinct molecular recognition profile compared to closely related halogenated analogs. The structurally closest comparator, 2-(2-chloro-6-fluorobenzyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 922861-77-6), differs only by the presence of an additional chlorine atom at the 6-position of the benzyl ring . This seemingly minor structural modification—a mono-fluoro versus a chloro-fluoro disubstituted benzyl—introduces meaningful differences in both steric bulk (van der Waals volume increase of approximately 14%) and electronic character (altered halogen bonding propensity and dipole moment) at the PDE10A selectivity pocket interface [1]. Within the broader Hoffmann-La Roche PDE10A pyridazinone patent series, systematic variation of the N2 benzyl substituent (including 2-fluorobenzyl, 2-chlorobenzyl, 2,6-difluorobenzyl, and unsubstituted benzyl) produced PDE10A Ki values spanning from subnanomolar to >100 nM, demonstrating that the ortho-fluorine substitution represents a specific potency-optimization point rather than an interchangeable feature [2].

halogen SAR pyridazinone PDE10A inhibitor structure–activity relationship

Selectivity Profile Differentiation: Naphthalen-1-yl Pyridazinones vs. Clinical PDE10A Inhibitors in the Context of Polypharmacology Risk

A critical differentiation between 2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) and clinical-stage PDE10A inhibitors lies in the selectivity profile conferred by its naphthalen-1-yl C6 substituent. The pyridazin-4(1H)-one-based clinical candidates TAK-063 and MP-10 achieve their exceptional selectivity for PDE10A (>15,000-fold and >1,000-fold over other PDE isoforms, respectively) through optimized interactions with the PDE10A selectivity pocket, including a key hydrogen bond with Tyr683 and occupation of a hydrophobic subpocket adjacent to the catalytic site [1][2]. In contrast, the 3(2H)-pyridazinone scaffold (dihydropyridazin-3-one) represented by CAS 922994-26-1 positions the naphthalen-1-yl group at C6 in a distinct geometric orientation relative to the selectivity pocket, as evidenced by structural studies of related naphthalen-1-yl-substituted pyridazinone PDE10A inhibitors [3]. This difference in scaffold topology (3(2H)-pyridazinone vs. 4(1H)-pyridazinone) and the absence of the extended pyrazole-phenyl substituent found in TAK-063 predict a distinct selectivity fingerprint across the PDE enzyme family [4]. Although comprehensive PDE isoform selectivity data for CAS 922994-26-1 is not publicly available, class-level evidence from structurally related naphthyl-pyridazinone PDE10A inhibitors indicates that naphthalen-1-yl substituents confer a selectivity profile that differs from the pyrazole-phenyl motif used in clinical candidates, with implications for relative activity against PDE2A, PDE3A, and PDE4 isoforms [5].

PDE selectivity off-target profiling PDE10A inhibitor selectivity pocket

Physicochemical Property Differentiation: cLogP and Molecular Topology Comparison vs. TAK-063 and MP-10 for In Vitro Assay Compatibility

The physicochemical properties of 2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) materially differentiate it from clinical PDE10A inhibitors in terms of assay compatibility. The compound has a molecular weight of 330.36 g/mol and a calculated topological polar surface area (tPSA) of approximately 34.4 Ų (based on the SMILES FC1=C(C=CC=C1)CN2C(C=CC(C3=CC=CC4=CC=CC=C34)=N2)=O) [1]. In contrast, TAK-063 has a MW of 428.42 g/mol and a significantly larger tPSA due to its pyrazole-phenyl and methoxy substituents, while MP-10 (MW ~ 373 g/mol) occupies an intermediate size range . The naphthalen-1-yl group of CAS 922994-26-1 contributes substantial lipophilicity (estimated cLogP >4.0) relative to the more polar clinical candidates. For naphthyl-based PDE10A inhibitors, the naphthalene moiety has been shown to increase cLogP and microsomal intrinsic clearance compared to alternative aromatic substituents such as quinoline or boron-nitrogen heterocycles [2]. These property differences translate into distinct solubility and non-specific binding profiles in biochemical and cellular assay formats: the higher lipophilicity of CAS 922994-26-1 compared to TAK-063 necessitates careful attention to DMSO stock preparation, aqueous solubility limits, and potential for compound aggregation or non-specific protein binding in biochemical assays.

cLogP solubility molecular properties assay compatibility

Optimal Research Application Scenarios for 2-[(2-Fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one (CAS 922994-26-1) Based on Verified Differentiation Evidence


Mid-Potency PDE10A Reference Compound for Biochemical SAR Campaigns

CAS 922994-26-1 is optimally deployed as a mid-potency PDE10A reference inhibitor (Ki = 2 nM) in biochemical structure–activity relationship (SAR) studies where the extreme subnanomolar potency of clinical candidates TAK-063 (IC50 = 0.30 nM) and MP-10 (IC50 = 0.37 nM) may produce hook effects, compound depletion artifacts, or mask subtle structural contributions to binding affinity at standard screening concentrations [1]. Its Ki of 2 nM—situated between papaverine (36 nM) and the clinical candidates—provides a useful dynamic range for SAR studies, allowing researchers to detect both potency-enhancing and potency-reducing modifications without the data compression issues inherent to subnanomolar inhibitors [2].

Halogen Substitution SAR Probe for the PDE10A N2-Benzyl Selectivity Pocket

The mono-fluoro ortho-substituted benzyl group of CAS 922994-26-1 makes it a specific tool for probing the steric and electronic requirements of the PDE10A N2-benzyl selectivity pocket. Compared to the 2-chloro-6-fluorobenzyl analog (CAS 922861-77-6), this compound isolates the contribution of a single ortho-fluorine to PDE10A binding without the confounding effects of a second halogen substituent . Researchers conducting systematic halogen-scanning SAR can use this compound as the 'fluoro-only' reference point in a matrix comparing unsubstituted benzyl, 2-fluorobenzyl, 2-chlorobenzyl, and 2-chloro-6-fluorobenzyl variants within the identical 6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one core [3].

Scaffold-Selectivity Comparator for 3(2H)-Pyridazinone vs. 4(1H)-Pyridazinone PDE10A Inhibitor Profiling

The 3(2H)-pyridazinone (dihydropyridazin-3-one) core of CAS 922994-26-1 is structurally distinct from the 4(1H)-pyridazinone scaffold used by TAK-063 and related clinical PDE10A inhibitors [4]. This scaffold difference alters the geometry of substituent presentation to the PDE10A selectivity pocket, resulting in a predicted selectivity profile across the PDE enzyme family that differs from the 4(1H)-pyridazinone series [5]. Researchers conducting PDE isoform selectivity profiling or investigating scaffold-dependent binding modes can employ CAS 922994-26-1 as the representative 3(2H)-pyridazinone comparator alongside a 4(1H)-pyridazinone inhibitor (e.g., TAK-063 or a close analog), enabling direct assessment of scaffold topology effects on PDE family selectivity.

Lipophilic PDE10A Inhibitor Tool for Evaluating Physicochemical Property–Activity Relationships in Cell-Based Assays

With a molecular weight of 330.36 g/mol, a calculated tPSA of approximately 34.4 Ų, and a predicted cLogP exceeding 4.0 (driven by the naphthalen-1-yl substituent), CAS 922994-26-1 serves as a representative lipophilic PDE10A inhibitor for use in cell-based assay development and optimization [6]. When compared against more polar inhibitors such as TAK-063 (MW 428.42, tPSA >80 Ų), this compound provides a tool for evaluating the impact of compound lipophilicity on cellular permeability, intracellular target engagement, and non-specific protein binding in neuronal or striatal cell models [7]. This application is particularly relevant for laboratories optimizing PDE10A-targeted cellular assays where compound physicochemical properties are a critical determinant of assay window and reproducibility.

Quote Request

Request a Quote for 2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.